4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
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Overview
Description
4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6-position and a benzonitrile moiety at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent under visible-light-promoted conditions.
Attachment of the Benzonitrile Moiety: The benzonitrile group can be introduced through a palladium-catalyzed coupling reaction, such as the Suzuki reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly against breast cancer cells.
Pharmaceutical Industry: It serves as a scaffold for the development of new drugs with antiviral, antibacterial, and anti-inflammatory properties.
Chemical Biology: Used in the study of molecular interactions and pathways due to its unique structural features.
Material Science:
Mechanism of Action
The mechanism of action of 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure found in many bioactive molecules with diverse pharmacological activities.
Trifluoromethylated Compounds: Known for their enhanced metabolic stability and bioavailability.
Benzonitrile Derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)12-5-6-14-20-13(9-21(14)8-12)11-3-1-10(7-19)2-4-11/h1-6,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCNTLGYALDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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